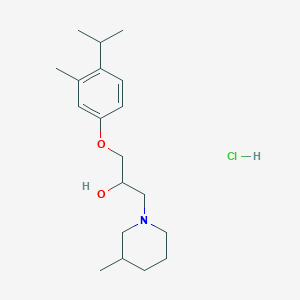![molecular formula C19H27N3O2S B5157842 2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5157842.png)
2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol, also known as MPQE, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. It also activates the AMPK pathway, which is involved in cellular energy homeostasis and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol is that it has been extensively studied in various in vitro and in vivo models, which has provided a wealth of information on its potential therapeutic applications. Additionally, its relatively simple synthesis method and high purity make it a useful compound for lab experiments. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol. One area of research is the development of more potent and selective analogs of this compound that can be used for therapeutic purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol involves the reaction of 4-methyl-6-(methylthio)-2-quinolinecarboxylic acid with piperazine and 2-(2-chloroethoxy)ethanol in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Its ability to inhibit the growth of cancer cells and induce apoptosis has been demonstrated in various in vitro and in vivo studies. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-[4-(4-methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-15-13-19(20-18-4-3-16(25-2)14-17(15)18)22-7-5-21(6-8-22)9-11-24-12-10-23/h3-4,13-14,23H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQQANXNHPKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5157768.png)
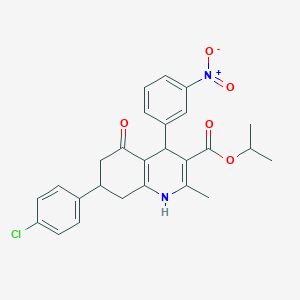
![4-{[4-(3-bromobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5157775.png)
![ethyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5157778.png)
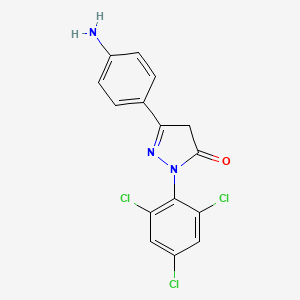
![3-(4-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5157785.png)
![ethyl (2-{[({5-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B5157792.png)
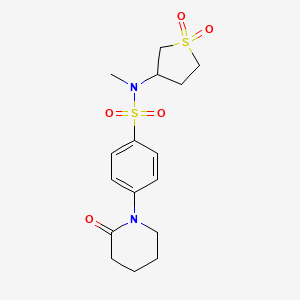
![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5157810.png)
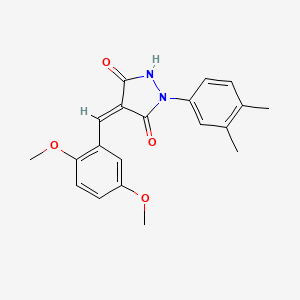
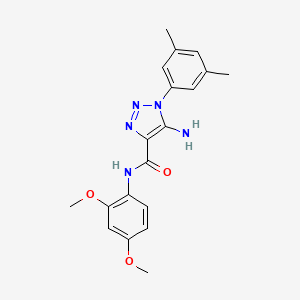

![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)
